![molecular formula C19H22N2O3S B2654448 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide CAS No. 2034304-72-6](/img/structure/B2654448.png)
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide
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Description
The compound is a complex organic molecule that contains a bicyclo[3.2.1]octane moiety . This bicyclic structure is a common motif in many natural products and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, there are general methods for synthesizing similar structures. For instance, 8-disubstituted bicyclo[3.2.1]octane-3-ones can be synthesized through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .Molecular Structure Analysis
The bicyclo[3.2.1]octane moiety is a bicyclic structure consisting of a six-membered ring fused to a three-membered ring . The exact structure of “N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide” would depend on the specific locations and orientations of the functional groups attached to this bicyclic core.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Bicyclo[3.2.1]octane has a molecular weight of 110.1968 . The properties of “N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide” would also be influenced by the naphthamide and methylsulfonyl groups.Scientific Research Applications
- Researchers have explored the expedient synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones using a double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones. This reaction yields bridged secondary, tertiary, or quaternary centers with intriguing stereochemistry control .
- The compound’s unique structure makes it valuable in the synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octanes. Researchers have explored its use in constructing complex molecules with strained ring systems .
- A notable application involves the skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols. By treating C4 alcohols with SOCl2/pyridine, an oxygen migration from C5 to C4 occurs, resulting in a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system via a chlorosulfite intermediate .
Synthesis of Bicyclo[3.2.1]octanes and Bicyclo[3.3.1]nonanes
Natural Product Synthesis
Skeletal Rearrangement
properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-25(23,24)21-15-9-10-16(21)12-14(11-15)20-19(22)18-8-4-6-13-5-2-3-7-17(13)18/h2-8,14-16H,9-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYFWOFXXJSSAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide |
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